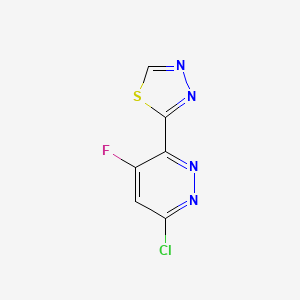
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyridazine and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in the pyridazine ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyridazine Ring: The starting material, 6-chloro-4-fluoropyridazine, can be synthesized through the reaction of 4-fluoro-3-nitropyridine with thionyl chloride, followed by reduction with a suitable reducing agent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting the pyridazine derivative with thiosemicarbazide under acidic conditions. The reaction typically involves heating the mixture to promote cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the pyridazine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridazine derivatives, while oxidation or reduction can yield different thiadiazole derivatives.
Applications De Recherche Scientifique
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may also modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms in the pyridazine ring, which can significantly influence its chemical properties and biological activities. The thiadiazole ring also imparts unique electronic and steric properties, making the compound a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C6H2ClFN4S |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-(6-chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClFN4S/c7-4-1-3(8)5(11-10-4)6-12-9-2-13-6/h1-2H |
Clé InChI |
INOKIBGDLWBOAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Cl)C2=NN=CS2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


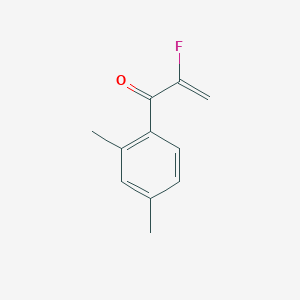
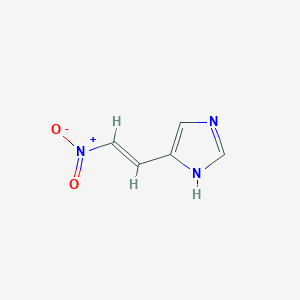
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
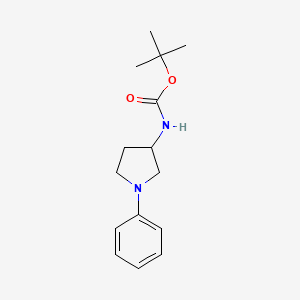
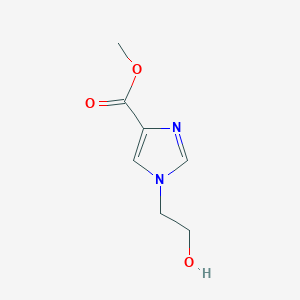
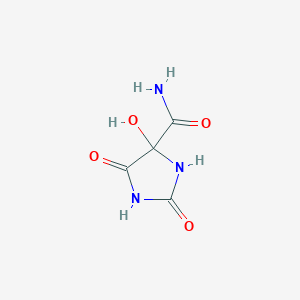
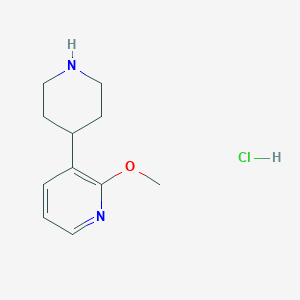

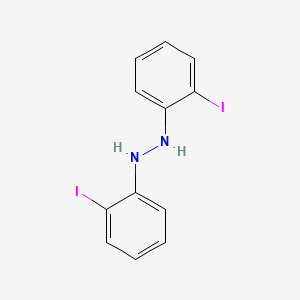
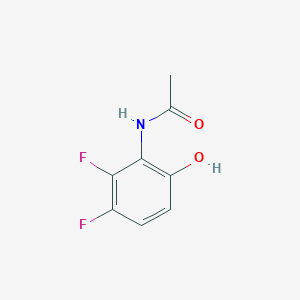
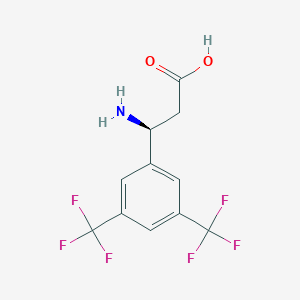

![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
